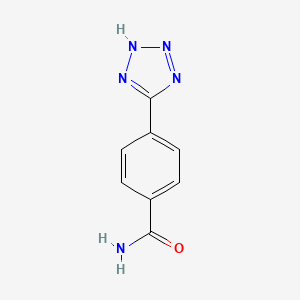

4-(2H-tetrazol-5-yl)benzamide

Description

Contextualizing Tetrazole and Benzamide (B126) Scaffolds in Chemical Science

The structural architecture of 4-(2H-tetrazol-5-yl)benzamide is a composite of two highly valued chemical moieties: a tetrazole ring and a benzamide group. Both of these scaffolds are independently recognized for their profound impact and versatile applications, particularly within medicinal chemistry.

The tetrazole ring , a five-membered heterocycle containing four nitrogen atoms, is a cornerstone in drug discovery and development. nih.gov Its prominence stems from its role as a bioisostere for the carboxylic acid group. This substitution can enhance a molecule's metabolic stability and lipophilicity, crucial parameters in the design of effective therapeutic agents. nih.gov The planar, electron-rich nature of the tetrazole ring also allows it to participate in various non-covalent interactions with biological targets. nih.gov Consequently, tetrazole-containing compounds have been successfully incorporated into a wide array of approved drugs with diverse therapeutic applications, including antihypertensive, antiviral, and anticancer treatments. nih.gov

Similarly, the benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents. ontosight.ai Benzamide derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. ontosight.ai The amide bond within the benzamide structure is a key feature, capable of forming hydrogen bonds with biological receptors, thereby influencing the molecule's binding affinity and pharmacological effect. ontosight.ai The aromatic ring of the benzamide also provides a platform for various substitutions, allowing for the fine-tuning of the compound's steric and electronic properties to optimize its interaction with specific biological targets.

Rationale for Focused Research on this compound

The focused investigation of this compound is predicated on the synergistic potential of its constituent tetrazole and benzamide scaffolds. The strategic combination of these two pharmacophoric groups into a single molecular entity offers a compelling rationale for its exploration in academic and industrial research. The tetrazole moiety, with its acidic properties and ability to act as a bioisosteric replacement for a carboxylic acid, coupled with the proven biological relevance of the benzamide core, creates a molecule with a high probability of interacting with various biological systems. nih.govontosight.ai

Research into derivatives of this compound has provided further impetus for its study. For instance, N-substituted derivatives have shown potential as anticancer and antimicrobial agents. smolecule.comsmolecule.com This suggests that the core structure of this compound serves as a valuable template for the development of new therapeutic leads. The exploration of this compound and its analogues allows researchers to probe structure-activity relationships (SAR), systematically modifying the molecule to enhance its potency and selectivity for specific biological targets. nih.gov

Overview of Current Research Trajectories for the Compound

Current research involving this compound and its derivatives is multifaceted, primarily revolving around its synthesis and biological evaluation. One of the key synthetic routes to this class of compounds involves the [2+3] cycloaddition reaction between a nitrile-containing benzamide precursor and an azide (B81097) source. imist.ma

The primary research trajectories for this compound are centered on its potential therapeutic applications, driven by the biological activities observed in its derivatives. These research directions include:

Anticancer Drug Discovery: Derivatives of this compound are being investigated for their potential as anticancer agents. smolecule.com Research in this area focuses on evaluating their cytotoxicity against various cancer cell lines and elucidating their mechanisms of action at the molecular level.

Antimicrobial Agent Development: The potential antimicrobial and antifungal properties of N-methyl-4-(2H-tetrazol-5-yl)benzamide have made this class of compounds a subject of interest in the search for new anti-infective agents. smolecule.com

Medicinal Chemistry and Drug Design: The compound serves as a lead structure in medicinal chemistry for the development of new therapeutic agents for a range of diseases. ontosight.aismolecule.com Researchers are exploring how modifications to the core structure influence its biological activity, with the aim of developing more potent and selective drugs. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-(2H-tetrazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O/c9-7(14)5-1-3-6(4-2-5)8-10-12-13-11-8/h1-4H,(H2,9,14)(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKFNKRQUHQHEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92712-51-1 | |

| Record name | 4-(2H-1,2,3,4-tetrazol-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 2h Tetrazol 5 Yl Benzamide and Analogues

Historical and Contemporary Approaches to Tetrazole Formation within the Benzamide (B126) Framework

The formation of the tetrazole ring is a critical step in the synthesis of 4-(2H-tetrazol-5-yl)benzamide. Over the years, several methods have been developed, with the nitrile-azide cycloaddition being the most prominent.

Nitrile-Azide Cycloaddition Reactions

The [3+2] cycloaddition reaction between a nitrile and an azide (B81097) source, often referred to as the Huisgen 1,3-dipolar cycloaddition, is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles. nih.govresearchgate.net In the context of this compound synthesis, this typically involves the reaction of 4-cyanobenzamide with an azide source, such as sodium azide (NaN₃).

This reaction is often catalyzed by Lewis or Brønsted acids to activate the nitrile group towards nucleophilic attack by the azide anion. youtube.com Common catalysts include zinc salts (e.g., ZnBr₂, ZnCl₂), ammonium (B1175870) chloride (NH₄Cl), and various other metal salts. researchgate.netorganic-chemistry.org The reaction is typically carried out in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. youtube.com Microwave irradiation has also been employed to accelerate the reaction, often leading to shorter reaction times and improved yields. organic-chemistry.org

Table 1: Examples of Nitrile-Azide Cycloaddition for the Synthesis of Tetrazole Rings on Benzamide or Benzonitrile Scaffolds

| Starting Material | Azide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzonitrile | NaN₃ | NH₄Cl | DMF | 120 | 12 | 95 | youtube.com |

| 4-Cyanobenzamide | NaN₃ | ZnBr₂ | Water | Reflux | 24 | High | researchgate.net |

| Aromatic Nitriles | NaN₃ | Zn(OAc)₂·2H₂O | Toluene | Reflux | 1-2 | 85-94 | N/A |

| Various Nitriles | NaN₃ | Triethylammonium chloride | Nitrobenzene | MW, 220 | 0.17 | 85-98 | organic-chemistry.org |

| Aromatic Nitriles | NaN₃ | Co-Ni/Fe₃O₄@MMSHS | N/A | 120 | 0.13-0.73 | up to 98 | rsc.org |

Alternative Tetrazole Ring Synthesis Strategies

While the nitrile-azide cycloaddition is prevalent, alternative methods for constructing the tetrazole ring have been developed. One notable approach involves the use of organotin reagents, such as tri-n-butyltin azide, which can react with nitriles under milder conditions compared to the use of sodium azide and a Lewis acid. researchgate.net However, the toxicity of organotin compounds is a significant drawback.

Another strategy involves multicomponent reactions (MCRs). For instance, the Ugi-tetrazole reaction allows for the formation of 1,5-disubstituted tetrazoles from an isocyanide, an amine, a carbonyl compound, and an azide source in a one-pot process. nih.gov While this is a powerful tool for generating diverse tetrazole-containing molecules, it is more commonly used for creating libraries of analogues rather than the direct synthesis of the unsubstituted this compound.

Strategies for Constructing the Benzamide Moiety

The formation of the amide bond is the second key transformation in the synthesis of this compound. This can be achieved either by forming the amide before the tetrazole ring or by amidating a pre-formed tetrazole-containing carboxylic acid.

Amide Bond Formation Protocols

The direct amidation of a carboxylic acid with an amine is a fundamental reaction in organic synthesis. In the context of this compound, this would involve the reaction of 4-(2H-tetrazol-5-yl)benzoic acid with an ammonia equivalent. To facilitate this transformation, a variety of coupling reagents are employed to activate the carboxylic acid.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization in chiral substrates. Phosphonium salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU) are also highly effective coupling reagents.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent Class | Examples | General Features |

|---|---|---|

| Carbodiimides | DCC, EDC, DIC | Widely used, cost-effective. By-products can be challenging to remove. |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High coupling efficiency, low racemization. Can be expensive. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Fast reaction rates, high yields. Sensitive to moisture. |

The synthesis of 4-(1H-tetrazol-5-yl)benzoic acid as a precursor has been reported, which can then be subjected to amidation conditions. researchgate.net The choice of coupling reagent and reaction conditions depends on the specific substrate and the desired purity of the final product.

Coupling Reactions for Benzamide Linkage

While less common for the direct synthesis of this compound, cross-coupling reactions could theoretically be employed to construct the benzamide linkage. For instance, a palladium-catalyzed carbonylation reaction of an aryl halide (e.g., 4-bromo-1-(tetrazol-5-yl)benzene) with an amine and carbon monoxide could form the benzamide bond. However, this approach is more complex than direct amidation and is typically reserved for more elaborate structures where direct amidation is not feasible.

Convergent and Divergent Synthesis Strategies

Both convergent and divergent synthetic strategies can be applied to the synthesis of this compound and its analogues, particularly in the context of medicinal chemistry where the exploration of structure-activity relationships is crucial.

A divergent synthesis begins with a common intermediate that is then elaborated into a library of related compounds. For example, starting from 4-cyanobenzoic acid, one could first synthesize 4-(2H-tetrazol-5-yl)benzoic acid. This common intermediate could then be reacted with a variety of amines to generate a diverse library of N-substituted this compound analogues. This approach is highly valuable for drug discovery and the rapid exploration of chemical space around a core scaffold. Multicomponent reactions, such as the Ugi-tetrazole reaction, are inherently divergent and can be used to quickly generate a wide array of tetrazole-containing compounds. nih.gov

Modular Assembly Approaches

Modular assembly approaches construct the target molecule by combining distinct building blocks in a convergent manner. Multicomponent reactions (MCRs) are particularly powerful in this regard, offering step- and atom-economy by combining three or more reactants in a single operation. benthamdirect.comeurekaselect.com

The Ugi-azide four-component reaction (UT-4CR) is a prominent MCR for generating 1,5-disubstituted tetrazoles. nih.govmdpi.com This reaction typically involves an oxo component, an amine, an isocyanide, and an azide source (like trimethylsilyl azide) to rapidly build molecular complexity. acs.orgmdpi.com While not directly yielding this compound (a 5-substituted-1H-tetrazole), variations and strategic choice of starting materials can produce analogous structures. acs.org For instance, novel strategies employ diversely protected tetrazole aldehydes as building blocks, which can then be incorporated into MCRs to create complex, drug-like molecules. nih.govbeilstein-journals.org This highlights a shift from late-stage formation to using pre-formed tetrazoles as key synthetic modules. beilstein-journals.org

Another modular approach involves the [3+2] cycloaddition reaction, which is the most common method for synthesizing the tetrazole ring itself. nih.govnih.gov This reaction combines a nitrile with an azide source. nih.gov By starting with a modular nitrile synthon that can be later converted to the benzamide, or a benzamide-containing nitrile, the core structure is assembled efficiently.

Late-Stage Functionalization Methods

Late-stage functionalization (LSF) is a common and practical strategy where the tetrazole moiety is introduced at a late step in the synthesis, typically from a nitrile precursor. nih.govbeilstein-journals.org This is the most direct and widely used method for synthesizing 5-substituted-1H-tetrazoles like this compound. nih.gov

The process involves the conversion of a cyano group into the tetrazole ring via a [3+2] cycloaddition with an azide source, such as sodium azide. nih.gov The starting material for this compound would be 4-cyanobenzamide. This approach is advantageous as it leverages the stability and commercial availability of nitrile-containing aromatic compounds. The reaction is often catalyzed by various agents to improve yields and reaction times while minimizing the use of potentially explosive and toxic hydrazoic acid. acs.org One-pot methods have also been developed to synthesize tetrazolones (tetrazol-5-ones) from acid chlorides, which can be applied to the late-stage functionalization of existing pharmaceuticals containing carboxylic acid groups or their derivatives. rsc.org

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of tetrazoles aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and improving energy efficiency. benthamdirect.comeurekaselect.com Key strategies include the use of sustainable catalysts, alternative reaction media, and energy-efficient reaction conditions. benthamdirect.comresearchgate.net

Recent advancements focus on developing eco-friendly procedures for preparing tetrazole derivatives from various starting materials, including nitriles, amides, and amines. benthamdirect.com Multicomponent reactions are inherently green as they increase step economy and reduce the need for purification of intermediates. benthamdirect.comeurekaselect.com Microwave-assisted synthesis has also been explored as an energy-efficient method to accelerate the conversion of nitriles into tetrazoles. acs.org

Catalytic Systems for Sustainable Synthesis

Catalysis is central to the green synthesis of tetrazoles. A wide range of catalytic systems, including both homogeneous and heterogeneous catalysts, have been developed to facilitate the key [3+2] cycloaddition reaction under milder and safer conditions. acs.org

Metal-based catalysts are prevalent, with complexes of copper(II), zinc(II), and cobalt(II) showing high efficiency. nih.govjchr.org For instance, a copper(II) complex with a tetradentate ligand has been used to catalyze the cycloaddition of sodium azide to nitriles in green solvents like DMSO, offering high yields and enhanced safety. jchr.org Nanomaterial-based catalysts, such as copper complexes on superparamagnetic Fe₃O₄@SiO₂ nanoparticles, provide the added benefits of easy recovery and recyclability, further enhancing the sustainability of the process. eurekaselect.comrsc.org Organocatalysts like L-proline have also emerged as an environmentally benign and cost-effective option for synthesizing 5-substituted 1H-tetrazoles from a broad range of nitriles. organic-chemistry.org

| Catalyst | Substrate | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Cobalt(II) Complex | Organonitriles | DMSO | Homogeneous, good yields for aromatic and aliphatic nitriles. | nih.govacs.org |

| Copper(II) Sulfate Pentahydrate | Nitriles | DMSO | Eco-friendly, one-pot process, high yields. | jchr.org |

| Zinc Salts (e.g., ZnCl₂) | Organonitriles | Water | Readily available, broad substrate scope, aqueous medium. | nih.govorganic-chemistry.org |

| Fe₃O₄-adenine-Zn Nanocatalyst | Aromatic/Aliphatic Nitriles | PEG | Heterogeneous, recyclable, excellent yields. | rsc.org |

| L-proline | Aromatic/Aliphatic Nitriles | DMF | Organocatalyst, cost-effective, environmentally benign. | organic-chemistry.org |

Solvent-Free and Aqueous Medium Reactions

Eliminating volatile organic solvents is a primary goal of green chemistry. The synthesis of tetrazoles has been successfully adapted to solvent-free conditions or conducted in water, the most environmentally benign solvent. benthamdirect.com

Zinc salts have proven effective in catalyzing the reaction between sodium azide and various nitriles in water, offering a broad scope and operational simplicity. nih.govorganic-chemistry.org The Ugi-azide reaction for synthesizing 1,5-disubstituted tetrazoles has also been performed in water using surfactants like tetradecyltrimethylammonium bromide (TTAB) to create hydrophobic micellar reaction environments. mdpi.com These aqueous methods not only reduce environmental impact but can also simplify product isolation, as many tetrazole derivatives precipitate directly from the reaction medium. nih.govmdpi.com

Stereoselective Synthesis Considerations in Related Systems

While this compound itself is an achiral molecule, many of its analogues used in medicinal chemistry possess stereocenters where precise spatial arrangement is crucial for biological activity. Therefore, stereoselective synthesis is a critical consideration in related systems.

Diastereoselective multicomponent reactions have been developed for the synthesis of chiral tetrazole derivatives. nih.gov For example, the Ugi-tetrazole reaction can be performed using chiral amines or other components to induce stereoselectivity in the final product. acs.org The preservation of existing chirality is also important, as demonstrated in the synthesis of tetrazole analogues of amino acids, where the stereocenter of the parent amino acid must be retained. nih.gov These methods are essential for creating libraries of enantiomerically pure tetrazole-containing compounds for drug discovery.

Catalytic Approaches in Synthesis

Catalysis is a cornerstone of modern tetrazole synthesis, enabling reactions under milder conditions with greater efficiency and selectivity. acs.org The approaches encompass a wide variety of catalysts, each with specific advantages.

Homogeneous Catalysis: Transition metal complexes of copper, zinc, cobalt, and ytterbium have been widely used in homogeneous systems. nih.govorganic-chemistry.org These catalysts activate the nitrile group, facilitating the [3+2] cycloaddition with azide. nih.govacs.org For example, a protocol using catalytic amounts of a trialkylammonium chloride salt in combination with a phase transfer agent minimizes the generation of hazardous hydrazoic acid. acs.org

Heterogeneous Catalysis: To improve catalyst reusability and simplify product purification, heterogeneous catalysts have been developed. These often involve immobilizing active metal centers on solid supports like silica, magnetic nanoparticles (Fe₃O₄), or polymers. eurekaselect.comrsc.org Cu(II)-salen complexes supported on nanoparticles, for instance, have been shown to be efficient and recyclable catalysts for synthesizing both 1- and 5-substituted 1H-tetrazoles. eurekaselect.com

Organocatalysis: Metal-free catalytic systems offer a sustainable alternative. L-proline is a notable example of an organocatalyst that effectively promotes tetrazole formation from nitriles and sodium azide under relatively mild conditions. organic-chemistry.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been a cornerstone of tetrazole synthesis. A notable method involves the use of zinc salts, such as zinc bromide (ZnBr2), to facilitate the assembly of tetrazoles from nitriles and sodium azide (NaN3) in an aqueous solution. mit.edu This approach, pioneered by Sharpless, offers a reliable route for lab-scale synthesis. However, many traditional methods often require explosive reagents, toxic metal compounds, or an excess of azide, posing significant safety risks, particularly concerning the formation of hydrazoic acid (HN3). mit.edu

Organocatalysis also represents a branch of homogeneous catalysis applied to tetrazole derivatives. For instance, 5-(pyrrolidin-2-yl)tetrazole, a proline derivative, has been effectively used as a catalyst in asymmetric aldol and Mannich reactions, demonstrating the versatility of the tetrazole moiety in facilitating complex organic transformations. nih.gov

Heterogeneous Catalysis

To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has been directed towards heterogeneous catalysis. In these systems, the catalyst is in a different phase from the reaction mixture, simplifying work-up and improving the economic and environmental profile of the synthesis.

Various solid-supported catalysts have been developed for the synthesis of 5-substituted 1H-tetrazoles. These include:

Amine-functionalized MCM-41 : A mesoporous silica material functionalized with amine groups serves as an efficient and recyclable catalyst for synthesizing quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles in water, showcasing the potential of functionalized materials in related nitrile transformations. rsc.org

Zeolite-Supported Platinum Nanoclusters : HBEA zeolite-supported platinum (Pt/HBEA) has been shown to be effective in the dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols. rsc.org This demonstrates the utility of heterogeneous catalysts in reactions involving benzamide derivatives. rsc.org

Magnetic Nanoparticles : A prominent strategy involves immobilizing catalytic species on magnetic nanoparticles, allowing for easy separation of the catalyst from the reaction medium using an external magnet. nih.gov One such example is a catalyst composed of ZnO nanoparticles embedded in a magnetic periodic mesoporous organosilica (Fe3O4@PMO–ICS–ZnO), which has been used for the synthesis of (E)-2-(1H-tetrazol-5-yl)-3-phenylacrylenenitrile derivatives. nih.gov The reusability of such catalysts has been demonstrated over several cycles with minimal loss of activity. nih.gov

The use of heterogeneous catalysts often allows for milder reaction conditions and reduces the reliance on organic solvents, contributing to greener chemical processes. researchgate.net

Scale-Up Considerations and Process Chemistry for Compound Production

Transitioning the synthesis of this compound from the laboratory bench to industrial-scale production requires careful consideration of safety, efficiency, and cost-effectiveness. The primary safety concern in tetrazole synthesis is the use of sodium azide, especially in the presence of acids, which can generate highly toxic and explosive hydrazoic acid (HN3). mit.edu Traditional batch processing methods can exacerbate these risks by having large quantities of hazardous reagents present in a single vessel. mit.eduresearchgate.net

Optimization of Reaction Parameters

To maximize yield and minimize risks, the optimization of reaction parameters is crucial. Key parameters include the choice of solvent, reaction temperature, time, and catalyst loading. For the synthesis of tetrazole building blocks, studies have shown that a biphasic solvent system, such as toluene/water (9:1), can lead to quantitative product formation. beilstein-journals.orgrug.nl Temperature is another critical factor; while higher temperatures might be expected to increase reaction rates, they can sometimes lead to a significant reduction in product yield. beilstein-journals.orgrug.nl

The table below summarizes findings from an optimization study for a model tetrazole synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | 12 | 75 |

| 2 | Water | 80 | 12 | 60 |

| 3 | DMF | 80 | 12 | 85 |

| 4 | Toluene/Water (9:1) | 80 | 12 | 99 |

| 5 | Toluene/Water (9:1) | 100 | 8 | Reduced |

This table is representative of typical optimization studies for tetrazole synthesis, illustrating how systematic variation of parameters can lead to significantly improved outcomes.

Continuous Flow Synthesis Techniques

Continuous flow synthesis is an emerging technology that offers a powerful solution to the safety and scalability challenges of tetrazole production. mit.edu By performing reactions in microreactors or coiled tubing, only a small volume of the reaction mixture is exposed to the reaction conditions at any given moment. mit.edu This approach drastically minimizes the risks associated with hazardous materials like HN3. mit.eduresearchgate.net

A general protocol for the continuous flow synthesis of 5-substituted tetrazoles involves pumping a solution of the nitrile substrate and sodium azide (often in a solvent mixture like N-methyl-2-pyrrolidone (NMP) and water) through a heated, coiled tubular reactor. mit.edu This method offers several advantages:

Enhanced Safety : The small reactor volume limits the amount of potentially explosive intermediates at any time. mit.edu

Improved Heat Transfer : The high surface-area-to-volume ratio of microreactors allows for precise temperature control, preventing thermal runaways. rsc.org

Scalability : Production can be scaled up by simply running the flow process for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up large batch reactors. mit.eduresearchgate.net

High Throughput : A continuous flow setup can achieve high product output, with examples showing production rates of over 100 grams per day from a small-scale lab setup. mit.edu

The following table compares a typical batch synthesis with a continuous flow process for a 5-substituted tetrazole.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Volume | Large (Liters) | Small (Microliters to Milliliters) mit.edu |

| Safety Profile | Higher risk due to large quantities of hazardous reagents mit.edu | Significantly improved safety mit.eduresearchgate.net |

| Temperature Control | Challenging to maintain uniformity | Precise and efficient rsc.org |

| Productivity | Limited by batch size | High throughput (e.g., 116 g/day) mit.edu |

| Scalability | Complex and requires re-optimization | Straightforward by extending run time mit.edu |

This modern approach not only makes the synthesis of compounds like this compound safer but also more efficient and scalable for industrial application. mit.eduresearchgate.net

Chemical Reactivity and Transformation of 4 2h Tetrazol 5 Yl Benzamide

Reactions Involving the Tetrazole Ring System

The high nitrogen content and aromatic nature of the tetrazole ring govern its reactivity. The acidic proton on the ring allows for deprotonation, forming a tetrazolate anion that is a versatile nucleophile and a potent ligand for metal ions.

The tetrazole ring of 4-(2H-tetrazol-5-yl)benzamide can undergo substitution at its nitrogen atoms. N-alkylation and N-acylation are common reactions that proceed via the tetrazolate anion intermediate.

N-Alkylation: The alkylation of 5-substituted tetrazoles typically results in a mixture of N1 and N2-substituted regioisomers, as the negative charge in the tetrazolate anion is delocalized over the nitrogen atoms. For instance, the N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole, a structurally similar compound, with benzyl (B1604629) bromide in the presence of a base like potassium carbonate yields two separable regioisomers. mdpi.com The reaction proceeds by deprotonation of the tetrazole ring, followed by nucleophilic attack of the resulting anion on the alkylating agent. mdpi.com The ratio of the resulting isomers is influenced by reaction conditions and the nature of the substituents.

Table 1: Regioselective N-Alkylation of a Benzoyl-Substituted Tetrazole Derivative mdpi.com

| Reactant | Alkylating Agent | Base | Product Regioisomers |

|---|

N-Acylation: N-acylation reactions on the tetrazole ring are also well-documented. Functionalized tetrazoles can serve as latent active esters for the synthesis of amide bonds. nih.govacs.org In these transformations, the tetrazole nitrogen is first acylated. The resulting N-acyl tetrazole can then undergo thermolysis to generate a reactive intermediate that couples with an amine to form a new amide bond, with the tetrazole moiety acting as a leaving group. acs.org For example, N-2,4-dinitrophenyltetrazole can be heated to form an active ester intermediate, which then reacts with various primary amines to yield the corresponding amides in excellent yields. nih.govacs.org

While the [3+2] cycloaddition of nitriles and azides is the most common method for synthesizing the tetrazole ring, the ring itself can participate in cycloaddition reactions, typically following a ring-opening event. nih.govresearchgate.net

Certain C,N-substituted tetrazoles can undergo controlled thermal decomposition to eliminate molecular nitrogen and form highly reactive nitrilimines. wikipedia.org These nitrilimine intermediates are 1,3-dipoles and can readily participate in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes or alkynes, to form new five-membered heterocyclic rings. wikipedia.org This transformation represents a powerful synthetic strategy where the tetrazole ring serves as a stable precursor to a reactive intermediate.

The tetrazole ring, despite its aromatic stability, can be induced to undergo ring-opening or rearrangement reactions, particularly under photochemical conditions. nih.gov The photolysis of tetrazole derivatives can lead to the cleavage of the ring through various degradation pathways. nih.gov These pathways may involve the elimination of molecular nitrogen to produce reactive intermediates like biradicals, which can then undergo further transformations. nih.gov

A notable transformation is the photo-induced reaction between a tetrazole and a primary amine, which results in a 1,2,4-triazole (B32235) cyclization product. nih.gov This reaction expands the utility of tetrazoles in bioconjugation and medicinal chemistry, demonstrating a ring transformation from a five-membered ring with four nitrogens to a different five-membered ring with three nitrogens. nih.gov The mild conditions of this photoreaction make it applicable for modifying complex biomolecules. nih.gov

The tetrazole moiety is an exceptional ligand in coordination chemistry. unimi.it The deprotonated form, the tetrazolate anion, can coordinate to metal ions using up to four of its nitrogen atoms, allowing it to act as a versatile bridging ligand to construct coordination polymers and metal-organic frameworks (MOFs). unimi.itarkat-usa.org

The coordination can occur through different nitrogen atoms (N1, N2, N3, N4), leading to a wide variety of structural topologies. arkat-usa.org Tetrazole-based ligands have been used to form stable complexes with a range of transition metals, including zinc(II), cadmium(II), and nickel(II). nih.govrsc.org These complexes often exhibit high thermal and chemical stability. unimi.it The coordination of the 5-substituted tetrazolate anion typically involves the N1, N2, or N4 atoms of the heterocycle, which can bridge multiple metal centers to form one-, two-, or three-dimensional frameworks. arkat-usa.orgrsc.org

Table 2: Examples of Metal Coordination with Tetrazole-Based Ligands

| Metal Ion | Tetrazole Ligand Example | Coordination Mode | Resulting Structure Type |

|---|---|---|---|

| Zn(II) | 2,3-diethyl-5,6-di(1Н-tetrazol-5-yl)pyrazine | N atoms of tetrazolate rings | Dinuclear complex forming a 3D framework arkat-usa.org |

| Ni(II) | ter[(1H-Tetrazol-3-yl)methan-3yl]-1H-tetrazole | Four potential N donor atoms | Binuclear transition metal complexes nih.gov |

Reactions of the Benzamide (B126) Moiety

The benzamide portion of this compound possesses a primary amide group (-CONH₂) attached to a benzene (B151609) ring. This group's reactivity is centered on the nitrogen atom and the carbonyl carbon.

The hydrogen atoms on the primary amide nitrogen can be substituted with various alkyl or acyl groups. These N-substitution reactions are fundamental in organic synthesis for creating more complex molecular architectures.

N-Alkylation: The direct N-alkylation of benzamides can be achieved using alkylating agents under appropriate catalytic conditions. For example, benzamide derivatives can be selectively mono-alkylated using secondary alcohols in the presence of an iron-based deep eutectic solvent. researchgate.net This method provides a sustainable route for the synthesis of N-substituted amides.

N-Acylation and Amide Coupling: The amide nitrogen can also react with acylating agents or participate in coupling reactions to form N-acylamides or more complex amide structures. The synthesis of N-substituted benzamide derivatives often involves coupling a carboxylic acid with an amine. researchgate.net In the context of this compound, the primary amide could potentially be coupled with another carboxylic acid (after activation) or undergo reactions like the Hofmann rearrangement, although simple N-substitution is more common for modifying the amide group without destroying it. Such reactions are pivotal in medicinal chemistry for tuning the pharmacological properties of lead compounds. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-benzoyl 5-(aminomethyl)tetrazole |

| Benzyl bromide |

| Potassium carbonate |

| N-((1-benzyl-1H-tetrazol-5-yl)methyl)benzamide |

| N-((2-benzyl-2H-tetrazol-5-yl)methyl)benzamide |

| N-2,4-dinitrophenyltetrazole |

| 1,2,4-triazole |

| Zinc(II) |

| Cadmium(II) |

| Nickel(II) |

| 2,3-diethyl-5,6-di(1Н-tetrazol-5-yl)pyrazine |

| ter[(1H-Tetrazol-3-yl)methan-3yl]-1H-tetrazole |

| tris-(1H-tetrazol-5-ylmethyl)-amine |

Aromatic Electrophilic Substitution on the Phenyl Ring

Aromatic electrophilic substitution (EAS) is a fundamental reaction class for benzene derivatives. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the two substituents: the amide group (-CONH₂) and the tetrazolyl group (-CN₄H).

The amide group is a moderately activating, ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the phenyl ring through resonance, increasing the electron density at the ortho and para positions and thereby making them more susceptible to electrophilic attack. However, the carbonyl group is electron-withdrawing, which slightly tempers this activating effect.

Conversely, the tetrazole ring is generally considered to be a strongly electron-withdrawing group, analogous to a carboxylic acid. This deactivating nature is due to the high electronegativity of the four nitrogen atoms. Electron-withdrawing groups typically act as meta-directors in EAS reactions.

In this compound, these two groups are in a para relationship. The directing effects of the two substituents are therefore in opposition. The ortho, para-directing amide group will direct incoming electrophiles to the positions ortho to it (positions 2 and 6), while the meta-directing tetrazolyl group will direct them to the same positions (positions 2 and 6, which are meta to the tetrazole). Thus, it is anticipated that electrophilic substitution on the phenyl ring of this compound will predominantly occur at the positions ortho to the amide group.

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(2H-tetrazol-5-yl)-2-nitrobenzamide |

| Halogenation | Br₂, FeBr₃ | 2-bromo-4-(2H-tetrazol-5-yl)benzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-acetyl-4-(2H-tetrazol-5-yl)benzamide |

Nucleophilic Substitution on the Phenyl Ring

Nucleophilic aromatic substitution (SNAr) typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho and/or para to the leaving group. These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex.

The phenyl ring of this compound itself does not possess a suitable leaving group for a typical SNAr reaction. However, if a derivative, for instance, 2-chloro-4-(2H-tetrazol-5-yl)benzamide, were to be considered, the tetrazolyl and amide groups would influence the feasibility of the reaction. Both the tetrazole and the amide carbonyl are electron-withdrawing and would help to stabilize the negative charge of the Meisenheimer complex. Given that the tetrazolyl group is a particularly strong electron-withdrawing group, its presence would facilitate SNAr reactions on appropriately substituted derivatives of this compound.

Transformations Involving the Amide Carbonyl Group

The amide functional group is relatively stable but can undergo several important transformations.

Hydrolysis: Amides can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, although typically requiring more forcing conditions than esters.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination of ammonia, yields the carboxylic acid. In the case of this compound, this would produce 4-(2H-tetrazol-5-yl)benzoic acid and ammonium (B1175870) ions.

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The elimination of the amide anion is generally a poor leaving group, but proton transfer from the initially formed carboxylic acid to the amide anion drives the reaction to completion, forming the carboxylate salt and ammonia.

Reduction: Amides can be reduced to amines using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Unlike the reduction of other carbonyl compounds, the carbonyl oxygen is completely removed and replaced by two hydrogen atoms. The reduction of this compound with LiAlH₄ would be expected to yield [4-(2H-tetrazol-5-yl)phenyl]methanamine.

| Reaction | Reagents | Predicted Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 4-(2H-tetrazol-5-yl)benzoic acid |

| Base Hydrolysis | NaOH, H₂O, heat | Sodium 4-(2H-tetrazol-5-yl)benzoate |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | [4-(2H-tetrazol-5-yl)phenyl]methanamine |

Interplay between Tetrazole and Benzamide Reactivity

The tetrazole and benzamide moieties in this compound mutually influence each other's reactivity. The strongly electron-withdrawing nature of the tetrazole ring deactivates the phenyl ring towards electrophilic attack, making reactions on the aromatic core more challenging than on benzamide itself. Conversely, the amide group's electron-donating resonance effect slightly counteracts the deactivation by the tetrazole.

The acidic nature of the tetrazole N-H proton (pKa similar to that of a carboxylic acid) means that under basic conditions, the tetrazolide anion will be formed. This anionic form will have a profound effect on the reactivity of the molecule, for instance, by making the phenyl ring even more deactivated towards electrophilic attack due to the negative charge.

Mechanistic Investigations of Key Transformations

The elucidation of reaction pathways for the transformations of this compound would likely involve a combination of experimental and computational methods. For instance, in the hydrolysis of the amide, isotopic labeling studies (e.g., using ¹⁸O-labeled water) could confirm the site of nucleophilic attack. The progress of the reaction could be monitored by techniques such as ¹H NMR and HPLC to identify intermediates and determine reaction kinetics.

For the reduction with LiAlH₄, the generally accepted mechanism involves the initial formation of a complex between the carbonyl oxygen and the aluminum, followed by hydride transfer to the carbonyl carbon. The resulting intermediate then eliminates an aluminate species to form an iminium ion, which is subsequently reduced by another equivalent of hydride to the final amine product.

Computational chemistry, particularly density functional theory (DFT), is a powerful tool for analyzing the transition states of chemical reactions. For the key transformations of this compound, transition state analysis would provide insights into the energy barriers and the geometry of the transition state structures.

For the base-catalyzed hydrolysis of the amide, theoretical studies on simpler amides have shown that the transition state involves the concerted attack of the hydroxide ion and proton transfer from a water molecule to the amide nitrogen. The calculated free energy barriers for the hydrolysis of amides like formamide (B127407) and N-methylacetamide are in good agreement with experimental values, lending confidence to the application of these methods to more complex molecules like this compound.

Similarly, for the reduction with LiAlH₄, computational modeling could be used to map the potential energy surface of the reaction, identifying the transition states for the hydride addition and elimination steps. This would provide a detailed understanding of the reaction mechanism at a molecular level.

Advanced Analytical and Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete structural map of 4-(2H-tetrazol-5-yl)benzamide can be constructed.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzamide (B126) moiety and the exchangeable protons of the amide and tetrazole groups. The protons on the benzene (B151609) ring are expected to appear as a set of two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amide group (H-2' and H-6') would likely resonate at a different chemical shift compared to the protons ortho to the tetrazole ring (H-3' and H-5') due to the differing electronic effects of these substituents. The amide protons (-CONH₂) are expected to show broad signals, and their chemical shift can be influenced by solvent and concentration. Similarly, the N-H proton of the tetrazole ring is also expected to be a broad, exchangeable signal.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2', H-6' | 7.9 - 8.1 | Doublet |

| H-3', H-5' | 8.2 - 8.4 | Doublet |

| -CONH₂ | 7.5 - 8.5 (broad) | Singlet |

| Tetrazole N-H | 15.0 - 16.0 (broad) | Singlet |

Note: Predicted data is based on established chemical shift values for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the tetrazole carbon, and the aromatic carbons. The chemical shift of the carbonyl carbon is typically in the downfield region (165-175 ppm). The carbon of the tetrazole ring is also expected to have a characteristic chemical shift. The aromatic carbons will show four distinct signals due to the symmetry of the 1,4-disubstituted ring.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-5 (Tetrazole) | ~155 |

| C-1' | ~135 |

| C-2', C-6' | ~128 |

| C-3', C-5' | ~130 |

| C-4' | ~133 |

Note: Predicted data is based on established chemical shift values for similar structural motifs. Actual experimental values may vary.

To further confirm the assignments from 1D NMR, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent protons. In this compound, a cross-peak would be expected between the aromatic protons H-2'/H-6' and H-3'/H-5', confirming their ortho relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between H-2'/H-6' and C-2'/C-6', as well as between H-3'/H-5' and C-3'/C-5'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include:

The amide protons to the carbonyl carbon (C=O) and the C-1' of the benzene ring.

The aromatic protons H-2'/H-6' to the carbonyl carbon and C-4'.

The aromatic protons H-3'/H-5' to the tetrazole carbon (C-5) and C-1'.

These 2D NMR experiments provide a comprehensive and unambiguous assignment of all proton and carbon signals, solidifying the proposed structure.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₈H₇N₅O is 189.0651 g/mol . An experimental HRMS value that closely matches this calculated mass would provide strong evidence for the correct elemental formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 190.0723 |

| [M+Na]⁺ | 212.0542 |

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the fragmentation is likely to be initiated by the loss of stable neutral molecules such as N₂ from the tetrazole ring, a common fragmentation pathway for tetrazoles. Cleavage of the amide bond is also a probable fragmentation route.

Plausible Fragmentation Pathways:

Loss of N₂: The initial fragmentation could involve the elimination of a nitrogen molecule from the tetrazole ring, leading to a reactive intermediate that would further fragment.

Amide Bond Cleavage: Scission of the C-N bond of the amide could lead to the formation of a benzoyl cation (m/z 105) and a 5-aminotetrazole (B145819) radical cation.

Formation of Benzoyl Radical: Homolytic cleavage could also result in a benzoyl radical and subsequent ions.

Analysis of the masses of the fragment ions in the MS/MS spectrum allows for the piecing together of the molecular structure, providing corroborating evidence to the data obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques can confirm the presence of the key benzamide and tetrazole moieties.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The N-H stretching vibrations of the primary amide and the tetrazole ring typically appear in the region of 3400-3100 cm⁻¹. The carbonyl (C=O) stretch of the amide group is one of the most intense and recognizable bands, generally found between 1680 and 1630 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene ring usually produce bands in the 1600-1450 cm⁻¹ range. Vibrations associated with the tetrazole ring, including C=N and N=N stretching, are expected in the 1500-1300 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like the aromatic ring C=C bonds often produce stronger Raman signals than IR. The symmetric vibrations of the benzene ring are particularly Raman-active.

Table 1: Predicted Infrared and Raman Vibrational Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| N-H Stretch (Amide & Tetrazole) | 3400-3100 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3100-3000 | Medium | Strong |

| C=O Stretch (Amide I) | 1680-1630 | Strong | Medium |

| N-H Bend (Amide II) | 1650-1550 | Medium | Weak |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong | Strong |

| Tetrazole Ring Vibrations (C=N, N=N) | 1500-1300 | Medium | Medium |

Note: The data in this table is predictive, based on characteristic functional group frequencies and data from analogous compounds, as specific experimental spectra for this compound are not widely published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis

While a specific, publicly available crystal structure for this compound has not been identified in the Cambridge Structural Database (CSD), analysis of closely related structures allows for a reliable prediction of its key features. cam.ac.ukcam.ac.uk A crystallographic analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. Crucially, it would confirm the connectivity of the benzamide and tetrazole rings and provide precise measurements of bond lengths and angles, confirming the expected geometries of the sp²-hybridized carbons and nitrogens.

Conformational Preferences in the Solid State

In the solid state, the conformation of this compound would be dictated by a balance between intramolecular steric effects and intermolecular forces, particularly hydrogen bonding. A key conformational parameter is the dihedral angle between the plane of the phenyl ring and the plane of the tetrazole ring. Due to potential steric hindrance, a non-coplanar arrangement is highly probable.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for separating this compound from reaction impurities and for assessing its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most suitable method for the analysis and purification of this compound due to its polarity and low volatility. Reversed-phase HPLC would be the preferred mode.

A typical HPLC method would involve a C18 stationary phase, which is non-polar, and a polar mobile phase. The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of an acid (e.g., trifluoroacetic acid or formic acid) to ensure sharp peak shapes by suppressing the ionization of acidic or basic functional groups. sigmaaldrich.comnih.gov Detection is typically achieved using a UV detector, as the phenyl and tetrazole rings contain chromophores that absorb UV light effectively, likely in the 220-280 nm range. sigmaaldrich.com By comparing the retention time to that of a known standard and integrating the peak area, the identity and purity of the compound can be determined.

Table 2: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detection | UV at ~254 nm |

| Injection Volume | 5-10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is generally not the preferred method for analyzing this compound. GC requires the analyte to be thermally stable and sufficiently volatile to be vaporized without decomposition. Due to its relatively high molecular weight, polarity, and strong intermolecular hydrogen bonding, this compound has a very low vapor pressure and would likely decompose at the high temperatures required for vaporization in the GC inlet.

While some tetrazole compounds can be analyzed by GC, they are typically smaller, less polar, or require derivatization to increase their volatility and thermal stability. bohrium.com For a compound like this compound, such derivatization would be complex and could introduce artifacts. Therefore, HPLC remains the superior and more direct chromatographic method for its analysis.

Computational and Theoretical Studies of 4 2h Tetrazol 5 Yl Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the electronic properties of molecules. researchgate.netresearchgate.net DFT methods are used to investigate molecular and electronic structures, providing valuable information on stability, reactivity, and spectral characteristics. researchgate.netnih.gov These calculations serve as a cornerstone for predicting how a molecule will behave in various chemical environments.

The tetrazole ring of 4-(2H-tetrazol-5-yl)benzamide can exist in different tautomeric forms, primarily the 1H and 2H isomers, which differ in the position of the hydrogen atom on the nitrogen ring. researchgate.net Theoretical calculations are crucial for determining the relative stability of these tautomers. Generally, for 5-substituted tetrazoles, the 2H-tautomer is often found to be more stable than the 1H-tautomer, though this can be influenced by the nature of the substituent and solvent effects. A third tautomer, the 5H form, is considered energetically unfavorable and is not typically observed experimentally. researchgate.net Computational studies calculate the ground-state energies of each tautomer to predict their equilibrium population.

Table 1: Predicted Relative Stability of Tetrazole Tautomers

| Tautomer | Description | Predicted Relative Energy (kcal/mol) | Predicted Stability |

| 2H-tetrazole | Hydrogen is on the N2 atom of the tetrazole ring. | 0 (Reference) | Most Stable |

| 1H-tetrazole | Hydrogen is on the N1 atom of the tetrazole ring. | > 0 | Less Stable |

| 5H-tetrazole | Hydrogen is on the C5 atom of the tetrazole ring. | ~ +20 | Unstable |

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comrsc.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, indicating that the molecule is more likely to undergo electronic transitions. nih.govresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich phenyl and tetrazole rings, while the LUMO would likely be distributed across the π-conjugated system. Analysis of these orbitals helps in identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Interpretation |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | μ2 / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

| Chemical Potential (μ) | -(I + A) / 2 | Represents the escaping tendency of electrons from a system. |

Molecular Electrostatic Potential (ESP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. researchgate.net The ESP map displays regions of negative potential (electron-rich, red/yellow), which are prone to electrophilic attack, and regions of positive potential (electron-poor, blue), which are susceptible to nucleophilic attack. researchgate.netresearchgate.net

For this compound, the ESP map would show significant negative potential around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the tetrazole ring. These sites represent the primary locations for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, the hydrogen atoms of the amide group (N-H) and the acidic proton on the tetrazole ring would exhibit a strong positive potential, making them likely sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational flexibility and dynamic behavior of this compound in different environments (e.g., in a vacuum or in a solvent). By solving Newton's equations of motion, MD can model how the molecule folds and changes its shape, which is crucial for understanding its interactions with biological targets. nih.gov Key areas of investigation for this molecule would include the rotational barrier of the bond connecting the phenyl and tetrazole rings and the conformational preferences of the amide group.

Computational Prediction of Molecular Behavior and Properties

Computational tools are widely used to predict the physicochemical and pharmacokinetic properties of molecules, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govmdpi.com These predictions are valuable in early-stage drug discovery for assessing the drug-likeness of a compound. For this compound, various molecular descriptors can be calculated to predict its behavior.

Table 3: Computationally Predicted Molecular Properties

| Property | Predicted Value/Information | Significance |

| Molecular Formula | C8H7N5O | Defines the elemental composition. chemicalbook.com |

| Molecular Weight | 189.17 g/mol | Influences diffusion and transport across membranes. chemicalbook.com |

| XlogP | ~0.6 | A measure of lipophilicity, affecting solubility and permeability. uni.lu |

| Hydrogen Bond Donors | 2 | The number of N-H or O-H bonds. |

| Hydrogen Bond Acceptors | 5 | The number of N or O atoms. |

| Rotatable Bonds | 1 | Indicates molecular flexibility. |

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, especially DFT, can accurately predict various spectroscopic properties, such as vibrational (FTIR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net By calculating vibrational frequencies and chemical shifts, computational methods can generate theoretical spectra that can be compared with experimental data. This comparison is vital for confirming the molecular structure and for the correct assignment of experimental spectral peaks. eurjchem.com For this compound, theoretical predictions of its 1H and 13C NMR chemical shifts and its IR vibrational modes would be instrumental in its structural characterization.

Exploration of Functional Applications and Derivatives Beyond Medicinal Chemistry

Applications in Materials Science

The inherent characteristics of the 4-(2H-tetrazol-5-yl)benzamide scaffold, such as its potential for hydrogen bonding, coordination with metal ions, and thermal stability, make it an attractive candidate for the development of new functional materials. evitachem.com

The tetrazole moiety of this compound is a key functional group for the construction of Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs). Tetrazoles are effective ligands in the formation of coordination polymers due to their ability to coordinate with metal ions through their multiple nitrogen atoms. lifechemicals.com This has led to the development of various tetrazole-based MOFs with interesting properties and potential applications, including gas storage and separation. rsc.orgrsc.org

For instance, the related ligand, 4-(1H-tetrazol-5-yl)benzoic acid, which shares the tetrazolylphenyl core with this compound, has been utilized in the synthesis of MOFs. lumtec.com.tw The resulting frameworks can exhibit high porosity and specific surface areas, which are crucial for applications in gas adsorption. The amide group in this compound could provide an additional site for hydrogen bonding within the framework, potentially influencing the material's stability and selectivity.

In the realm of Porous Organic Polymers (POPs), the rigid and functionalizable nature of the this compound structure makes it a promising building block. POPs constructed from tetrazole-containing monomers have demonstrated high efficacy in CO2 capture and selectivity. lifechemicals.com The integration of the benzamide (B126) group could further enhance these properties through increased intermolecular interactions.

Table 1: Examples of Tetrazole-Containing Ligands in MOFs and POPs

| Ligand | Framework Type | Potential Application | Reference |

| 4-(1H-tetrazol-5-yl)benzoic acid | MOF | Gas Storage | lumtec.com.tw |

| N2,N4,N6-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | MOF | Carbon Capture | rsc.org |

| Thiazolothiazole-linked polymers | POP | Selective CO2 Uptake | rsc.orgfau.de |

The high nitrogen content and positive enthalpy of formation of the tetrazole ring are key characteristics that make tetrazole-containing compounds candidates for high-energy materials. researchgate.netmdpi.com The decomposition of tetrazoles releases a significant amount of energy and dinitrogen gas, which is a desirable trait for explosives and propellants. mdpi.com

Derivatives of this compound, particularly those with nitro groups, could be explored as energetic materials. The introduction of nitro groups onto the benzamide ring would further increase the oxygen balance and energy content of the molecule. researchgate.netat.ua Research on other tetrazole-based compounds has shown that they can exhibit high detonation velocities and pressures while maintaining acceptable thermal stability and sensitivity. researchgate.netrsc.org The benzamide moiety could also play a role in the crystal packing and sensitivity of the resulting energetic material.

Table 2: Properties of Selected Nitrogen-Rich Energetic Materials

| Compound | Density (g cm⁻³) | Detonation Velocity (m s⁻¹) | Decomposition Temperature (°C) | Reference |

| 2,3,5,6-tetra(1H-tetrazol-5-yl)pyrazine (H4TTP) | - | 8655 | 260 | researchgate.net |

| N3-3 (triazole–tetrazole system) | - | 9341 | 302 | rsc.org |

Tetrazole-containing compounds have been investigated for their potential in advanced electronic and optical applications, primarily due to their luminescent properties when complexed with metal ions. researchgate.net The tetrazole ring can act as a chromophore and a coordinating ligand, leading to the formation of luminescent metal complexes. rsc.org

Derivatives of this compound could be used to create luminescent materials. For example, coordination polymers and MOFs constructed from tetrazole-based ligands and metal ions like Zn(II) and Cd(II) have shown photoluminescent properties. acs.orgresearchgate.net The emission characteristics of these materials can be tuned by modifying the organic ligand or the metal center. researchgate.net The benzamide group in this compound could influence the photophysical properties through its electronic effects and by providing additional coordination or hydrogen bonding sites. Furthermore, tetrazine-functionalized MOFs have been shown to act as optical sensors for oxidizing gases, suggesting that functionalized tetrazole-benzamide frameworks could have similar sensing capabilities. rsc.org

Role in Catalysis and Ligand Design for Metal Complexes

The coordinating ability of the tetrazole ring and the potential for modification of the benzamide group make this compound a versatile scaffold for the design of new ligands for catalysis. nih.gov

The nitrogen atoms of the tetrazole ring can effectively bind to transition metals, making tetrazole-containing molecules attractive as ligands in catalysis. nih.gov These ligands can be used to create well-defined metal complexes for a variety of catalytic transformations. For example, tetrazole-based ligands have been used in the synthesis of copper(I) complexes that exhibit interesting photophysical and electrochemical properties. rsc.org

Derivatives of this compound could be synthesized to act as bidentate or polydentate ligands. The benzamide nitrogen or oxygen could potentially coordinate to a metal center in conjunction with the tetrazole ring, creating a chelate effect that enhances the stability and catalytic activity of the resulting complex. The electronic and steric properties of the ligand could be fine-tuned by introducing different substituents on the benzamide nitrogen.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.gov Chiral derivatives of this compound could be synthesized and employed as ligands in asymmetric catalysis. By introducing a chiral center, for instance, in a substituent attached to the benzamide nitrogen, it is possible to create a chiral environment around a coordinated metal center.

The field of asymmetric catalysis has seen the successful application of various chiral ligands, including those with C2-symmetry and non-symmetrical designs. nih.govuwindsor.ca Chiral tetrazole-containing ligands have been used in asymmetric additions to olefins. lifechemicals.com Similarly, chiral proline-tetrazole ligands have been incorporated into homochiral coordination polymers that have shown remarkable performance in asymmetric Aldol reactions. sciengine.com The rigid backbone of the this compound scaffold, combined with a chiral moiety, could lead to highly effective and selective catalysts for a range of asymmetric transformations.

: Agrochemical Formulations and Derivatives

While much of the research on this compound and its analogs has been concentrated in the field of medicinal chemistry, the inherent chemical properties of the tetrazole and benzamide moieties also position them as valuable scaffolds in the agricultural sector. nih.govmdpi.com The nitrogen-rich tetrazole ring, in particular, is a key feature in various agrochemical applications, including herbicidal formulations and plant growth regulation. lifechemicals.commdpi.com

Herbicidal Applications

The tetrazole moiety is a component of various herbicidal compounds. mdpi.com While specific commercial herbicides based directly on the this compound backbone are not widely documented, the structural features of this class of compounds are relevant to herbicidal activity. For instance, patent literature describes herbicidal compositions containing tetrazole derivatives, such as 1-aryl-4-substituted-1,4-dihydro-5H-tetrazol-5-ones. The mode of action for many nitrogen-containing heterocyclic herbicides involves the inhibition of key plant enzymes or disruption of photosynthetic pathways.

Derivatives of the core molecule can be synthesized to enhance herbicidal efficacy. Research into related structures like pyrazole-tetrazole hybrids has shown promise in developing new herbicidal agents. mdpi.com The general approach involves creating derivatives and screening them for activity against various weed species. For example, a series of novel benzamides containing a 1,2,4-oxadiazole (B8745197) moiety, a bioisostere of the tetrazole ring, have been synthesized and shown to possess fungicidal and, to a lesser extent, insecticidal properties, indicating the potential for broad-spectrum activity in related tetrazole-benzamides.

Plant Growth Regulation

Tetrazole derivatives have been recognized for their role as plant growth regulators (PGRs). lifechemicals.com These compounds can influence various aspects of plant development, including stem elongation, flowering, and stress response. phytotechlab.comchemicalbook.com The mechanism of action for some tetrazole-based PGRs involves the inhibition of gibberellin biosynthesis, a class of hormones responsible for stem elongation. phytotechlab.com This leads to a more compact plant structure, which can be desirable in ornamental plants and certain crops.

Although specific applications of this compound as a PGR are not extensively detailed in public literature, its structural similarity to known PGRs suggests potential in this area. For instance, a tetrazole-based compound, BMS-317180, has been identified as a growth hormone secretagogue, highlighting the ability of the tetrazole scaffold to interact with biological pathways that regulate growth. nih.gov The development of derivatives from the this compound core could lead to new PGRs with tailored activities.

Table 1: Examples of Tetrazole and Benzamide Derivatives in Agrochemical Research

| Compound Class | Application | Mode of Action (Example) | Reference |

| 1-Aryl-tetrazolones | Herbicide | Inhibition of plant-specific enzymes | google.com |

| Pyrazole-tetrazole hybrids | Herbicide | Under investigation | mdpi.com |

| Benzamide derivatives | Fungicide | Disruption of fungal cell processes | |

| Tetrazole derivatives | Plant Growth Regulator | Inhibition of gibberellin synthesis | lifechemicals.comphytotechlab.com |

Design and Synthesis of Derivatives for Specific Non-Biological Functions

The unique electronic and structural characteristics of the this compound scaffold lend themselves to applications in materials science. By synthetically modifying the core structure, derivatives can be designed to exhibit specific non-biological functions, from advanced electronic materials to self-assembling systems and robust industrial components.

Modulating Electronic Properties for Material Applications

The tetrazole ring is an electron-rich heterocycle, and when combined with the benzamide group, it can form the basis of "push-pull" chromophores. bsu.edu In these systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated system, leading to interesting photophysical properties. By strategically adding substituents to the phenyl rings of this compound, the electronic properties can be fine-tuned.

For example, the synthesis of 2,5-disubstituted tetrazoles with varying donor and acceptor strengths has been shown to modulate their UV-Vis absorption characteristics. bsu.edu This ability to tune the electronic and optical properties is crucial for developing materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVCs), and dye-sensitized solar cells. bsu.edu Furthermore, the nitrogen-rich tetrazole ring can participate in the formation of coordination polymers with interesting magnetic and luminescent properties. rsc.org

Table 2: Research on Photophysical Properties of Tetrazole Derivatives

| Derivative Type | Property Investigated | Potential Application | Reference |

| Push-pull tetrazoles | UV-Vis absorption and fluorescence | OLEDs, OPVCs | bsu.edu |

| Tetraphenylethene-tetrazole hybrids | Aggregation-induced emission | Optical sensors | nih.gov |

| Benzenesulfonamide-tetrazole analogs | Photophysical and complexation properties | Fluorescent probes | nih.gov |

Tailoring Supramolecular Interactions for Self-Assembly

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to build complex, ordered structures from molecular building blocks. The this compound molecule possesses several features that make it an excellent candidate for designing self-assembling systems. The amide group is a well-known motif for forming strong, directional hydrogen bonds, while the phenyl and tetrazole rings can participate in π-π stacking interactions. nih.gov

By modifying the substituents on the benzamide, the nature and directionality of these interactions can be controlled, leading to the formation of predictable supramolecular architectures like gels, liquid crystals, or nanofibers. For instance, studies on benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have shown that modification of the peripheral groups allows for the creation of diverse supramolecular structures, including metal-organic frameworks and nanowires. The tetrazole moiety itself is an efficient metal chelator, similar to a carboxylate, and can be used to direct the assembly of coordination polymers. lifechemicals.comrsc.org

Enhancing Thermal and Chemical Stability for Industrial Processes

The inherent stability of the aromatic tetrazole ring contributes to the thermal and chemical robustness of its derivatives. mdpi.com This stability is a critical property for materials used in industrial processes that may involve high temperatures or harsh chemical environments. Research into energetic materials has produced highly stable tetrazole derivatives, demonstrating the ring's resilience. For example, oxime-bridged oxadiazole-tetrazole derivatives exhibit high thermal stability, with decomposition temperatures ranging from 204–275 °C. rsc.org